molecular formula C30H35KN2O8S2 B611057 Sulfo Cy3 Carboxylic acids(methyl) CAS No. 1121756-11-3

Sulfo Cy3 Carboxylic acids(methyl)

Cat. No. B611057
CAS RN: 1121756-11-3
M. Wt: 654.83
InChI Key: XSSPIINVLTVORR-UHFFFAOYSA-M
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Description

Sulfo Cy3 Carboxylic acids(methyl) is a water-soluble dye that belongs to the Cy series of dyes . It has absorbance and emission spectra that match the Cy3 fluorophore . It is an unactivated carboxylic acid that can be used for conjugation . It is commonly used for labeling biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .


Molecular Structure Analysis

Cyanine-based platforms, such as Sulfo Cy3 Carboxylic acids(methyl), have gained significant interest due to their remarkable spectral properties, including narrow absorption bands, large molar absorptivity, high sensitivity, and particularly an intense π-π* absorption which can be easily tuned from the visible to the near-infrared (NIR) region by structural modifications at the chromophore moiety .


Chemical Reactions Analysis

Sulfo Cy3 Carboxylic acids(methyl) has been studied as a chemosensor for the recognition of metal cations with biological and environmental relevance . It displayed a highly sensitive colorimetric response, from blue to colorless, for Cu 2+ and Fe 3+ in acetonitrile solution .


Physical And Chemical Properties Analysis

Sulfo Cy3 Carboxylic acids(methyl) is a solid with a molecular weight of 638.7 g/mol . It is well soluble in water, DMF, DMSO . It is practically insoluble in non-polar organic solvents .

Scientific Research Applications

1. Protein Analysis and Detection

Sulfo Cy3 Carboxylic Acids (Methyl) have been utilized in the field of protein analysis. A study by Qiao et al. (2009) demonstrated their application in protein derivatization followed by High-Performance Liquid Chromatography (HPLC) separation and fluorescence detection. This approach significantly enhanced the detection sensitivity for protein analysis, particularly in quantifying low abundance proteins.

2. Optical Imaging for Cancer Detection

In cancer research, Sulfo Cy3 Carboxylic Acids (Methyl) have shown potential in optical imaging for cancer detection. Pham et al. (2005) developed a water-soluble near-infrared dye using this compound, demonstrating its effectiveness in labeling peptides for in vivo optical imaging. This suggests broad applications in developing molecular-based beacons for cancer detection.

3. Synthesis and Chemical Applications

The compound has also found utility in chemical synthesis and applications. For example, Khaligh (2014) used a related compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its efficiency and reusability in chemical reactions.

4. Functionalization and Material Science

In material science, Sulfo Cy3 Carboxylic Acids (Methyl) have been instrumental in the functionalization of polymers. Poppe et al. (2002) described the synthesis of copolyarylenes functionalized with sulfonic and carboxylic acid groups, demonstrating their potential in applications like fuel cells due to their high proton conductivities.

Mechanism of Action

The mechanism of action of Sulfo Cy3 Carboxylic acids(methyl) is based on its ability to absorb and emit light in the NIR region . This property makes it useful as a chemosensor for the recognition of metal cations .

Future Directions

The use of Sulfo Cy3 Carboxylic acids(methyl) and similar compounds is an essential research topic in supramolecular chemistry . They are particularly useful in the development of small organic molecules as optical chemosensors for the recognition and detection of environmentally and biologically important metal ions . Future applications may include more sensitive single-molecule and cell-imaging studies .

properties

IUPAC Name

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOUQXJKNMUSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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